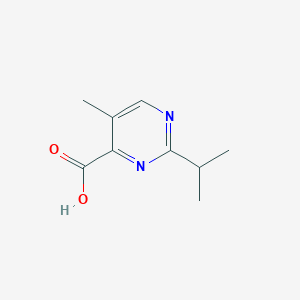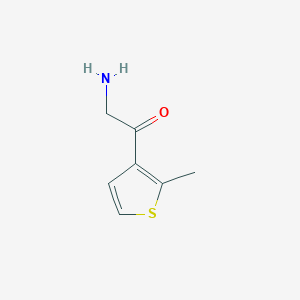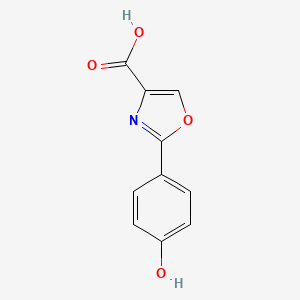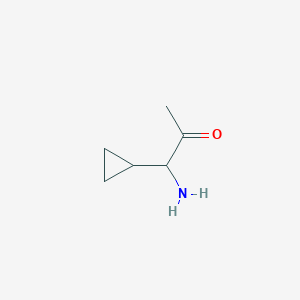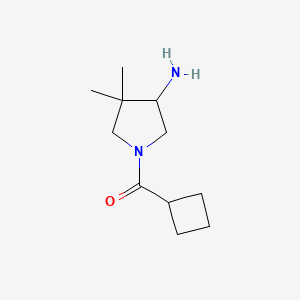![molecular formula C10H19N3 B13159348 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl and isopropyl groups, as well as an ethanamine side chain.
Vorbereitungsmethoden
The synthesis of 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group. This is followed by the reaction with ethylamine to form the ethanamine side chain. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Analyse Chemischer Reaktionen
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Wissenschaftliche Forschungsanwendungen
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential as therapeutic agents in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine can be compared with other similar compounds, such as:
3,5-dimethyl-1H-pyrazole: Lacks the isopropyl and ethanamine groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but without the isopropyl group, which may affect its chemical and biological properties.
1-(propan-2-yl)-1H-pyrazole: Contains the isopropyl group but lacks the dimethyl and ethanamine substitutions, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C10H19N3 |
|---|---|
Molekulargewicht |
181.28 g/mol |
IUPAC-Name |
1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H19N3/c1-6(2)13-9(5)10(7(3)11)8(4)12-13/h6-7H,11H2,1-5H3 |
InChI-Schlüssel |
DYMFBDYKVZFBJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C(C)C)C)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


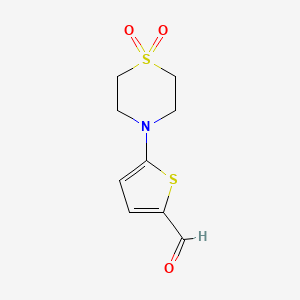
![2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13159279.png)
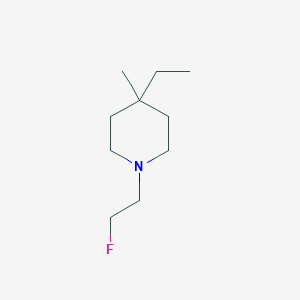
![3-[(Pyrimidin-2-yl)amino]propane-1-thiol](/img/structure/B13159288.png)
![Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159299.png)
![2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine](/img/structure/B13159302.png)
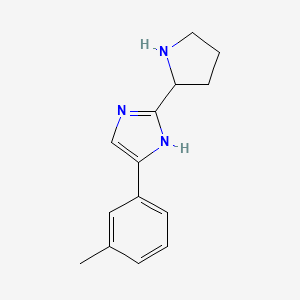
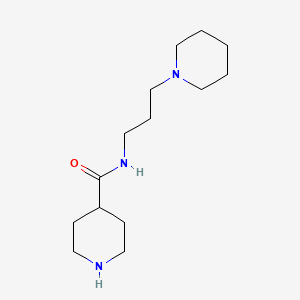
![5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13159311.png)
